

Solubility Profile of Methylisonicotinate-N-oxide: A Technical Guide

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Compound of Interest

Compound Name: Methylisonicotinate-N-oxide

Cat. No.: B142975

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This technical guide provides a comprehensive overview of the solubility characteristics of **Methylisonicotinate-N-oxide**. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting its solubility based on the known properties of its parent compound, methyl isonicotinate, and the general characteristics of pyridine-N-oxides. Furthermore, this guide presents a detailed experimental protocol for the quantitative determination of its solubility and a logical workflow for this procedure.

Predicted Solubility of Methylisonicotinate-N-oxide

The introduction of the N-oxide functional group to the pyridine ring is expected to increase the polarity of the molecule and its capacity for hydrogen bonding. Pyridine-N-oxides are generally known to be soluble in water and most polar solvents. The parent compound, methyl isonicotinate, is reported to be slightly soluble in water and soluble in alcohols like ethanol, methanol, and isopropanol.^{[1][2][3][4]}

Based on these characteristics, the predicted solubility of **Methylisonicotinate-N-oxide** in a range of common laboratory solvents is summarized in the table below.

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Water	Moderately to Highly Soluble	The N-oxide group significantly increases polarity and hydrogen bonding potential compared to the parent pyridine.
Methanol	Highly Soluble	"Like dissolves like" principle; both are polar and can engage in hydrogen bonding.	
Ethanol	Highly Soluble	Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution.	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Soluble	High polarity of DMSO makes it a good solvent for many polar organic compounds.
Acetonitrile	Moderately Soluble	While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar solvents.	
Ethyl Acetate	Sparingly to Moderately Soluble	Lower polarity compared to alcohols and DMSO may limit solubility.	
Non-Polar	Toluene	Sparingly Soluble to Insoluble	The significant polarity of the N-oxide functional group will likely result in poor

solubility in non-polar aromatic solvents.

Hexane	Insoluble	The large difference in polarity between the solute and the non-polar aliphatic solvent makes dissolution unfavorable.
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Halogenated	Dichloromethane (DCM)	Moderately Soluble	DCM has a moderate polarity and can dissolve a range of organic compounds.
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Chloroform	Soluble	Chloroform is a good solvent for many polar organic compounds, including pyridine derivatives. [3]
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Experimental Protocol: Determination of Solubility via Gravimetric Analysis

This section details a reliable and widely used method for the quantitative determination of the solubility of **Methylisonicotinate-N-oxide**.

Principle:

An excess amount of the solute (**Methylisonicotinate-N-oxide**) is equilibrated with a known volume of a solvent at a constant temperature to create a saturated solution. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment:

- **Methylisonicotinate-N-oxide** (solid)

- Selected solvents of high purity
- Analytical balance (accurate to ± 0.1 mg)
- Thermostatic shaker or water bath
- Volumetric flasks and pipettes
- Glass vials with screw caps
- Syringe filters (e.g., 0.45 μm PTFE)
- Evaporating dish or pre-weighed glass vial
- Drying oven
- Desiccator

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **Methylisonicotinate-N-oxide** to a series of glass vials. An excess of solid should be visually present throughout the equilibration.
 - Pipette a precise volume (e.g., 5.00 mL) of the desired solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
- Sample Collection and Filtration:

- After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw a known volume (e.g., 2.00 mL) of the supernatant using a volumetric pipette.
- Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved solid particles.
- Solvent Evaporation:
 - Place the evaporating dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the boiling point of **Methylisonicotinate-N-oxide**. Gentle heating under a stream of nitrogen can facilitate evaporation.
- Drying and Weighing:
 - Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.
 - Weigh the evaporating dish containing the dried solute on an analytical balance.
 - Repeat the drying and weighing process until a constant mass is achieved.

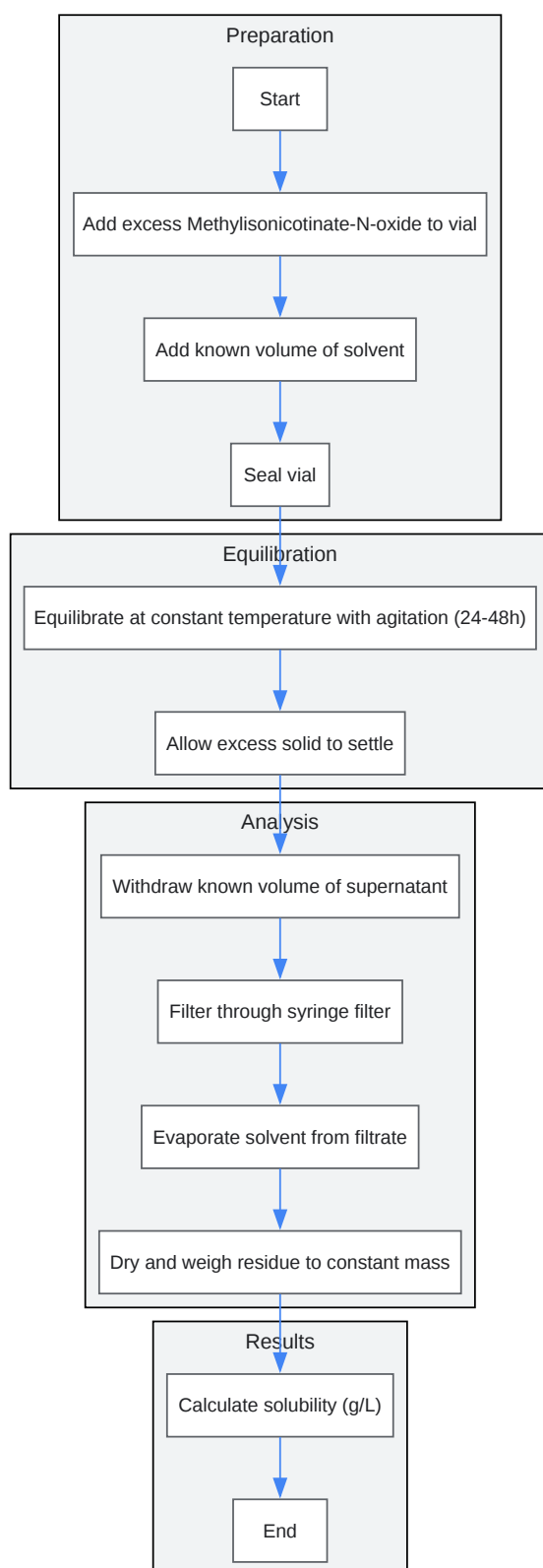
Calculation:

The solubility (S) is calculated using the following formula:

$$S \text{ (g/L)} = (\text{Mass of dried solute (g)}) / (\text{Volume of filtered solution (L)})$$

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of **Methylisonicotinate-N-oxide**.



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